Azelastine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Allergic Rhinitis and Conjunctivitis Research

- Mechanism of Action: Research is ongoing to elucidate the precise mechanisms by which AZT exerts its therapeutic effects in allergic rhinitis and conjunctivitis. Studies suggest it inhibits the release of inflammatory mediators from mast cells, thereby reducing symptoms like itching, redness, and swelling .

- Comparative Studies: Researchers are comparing the efficacy and safety of AZT with other allergy medications, such as corticosteroids and antihistamines, to determine its optimal role in treatment regimens .

Beyond Allergies: Anti-inflammatory Potential

AZT's anti-inflammatory properties are being explored in various contexts beyond allergic reactions. Here are some ongoing areas of investigation:

- Asthma: Studies are examining the effectiveness of AZT as an add-on therapy for patients with mild-to-moderate asthma, particularly those not adequately controlled by standard medications .

- Skin Conditions: Researchers are investigating the potential benefits of AZT in treating inflammatory skin conditions like atopic dermatitis (eczema) due to its ability to suppress the activity of immune cells involved in inflammation .

Other Areas of Investigation

The scientific interest in AZT extends to other potential applications:

- Neurological Disorders: Some studies suggest AZT might have neuroprotective effects, making it a potential candidate for research in neurodegenerative diseases like Alzheimer's and Parkinson's . However, more research is needed in this area.

- Cancer Research: Emerging evidence suggests AZT might possess anti-tumor properties. However, this area of research is still preliminary .

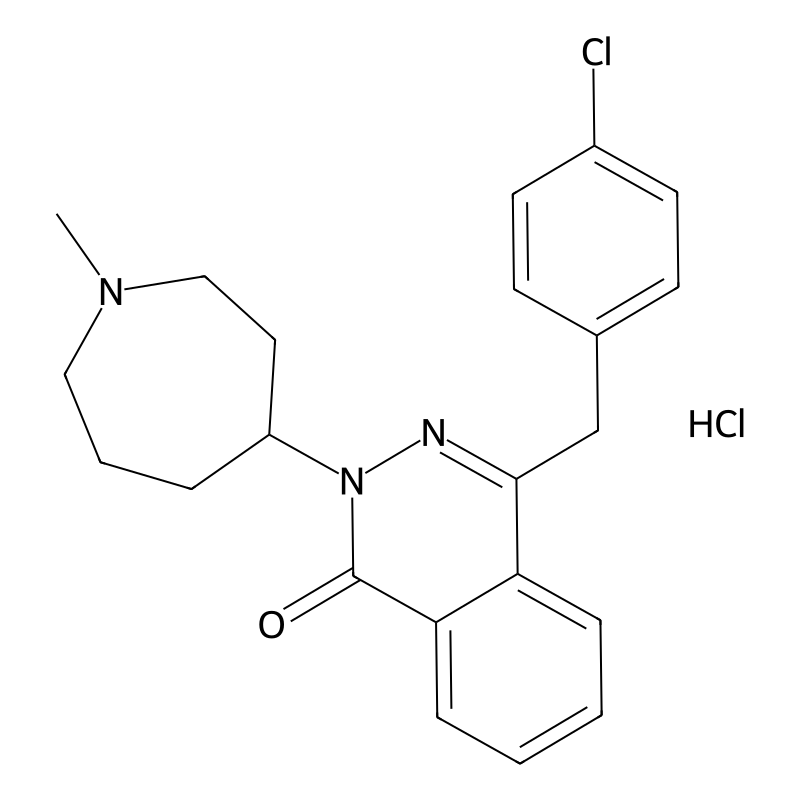

Azelastine hydrochloride is an antihistamine medication primarily used to treat allergic conditions such as seasonal allergic rhinitis (hay fever) and perennial allergic rhinitis. It is available in various formulations, including nasal sprays and eye drops. The chemical structure of azelastine hydrochloride is represented by the formula , and it has a molecular weight of approximately 381.898 g/mol . The compound acts as a selective antagonist of the histamine H1 receptor, which helps mitigate the symptoms associated with allergies by blocking the action of histamine in the body .

Azelastine hydrochloride undergoes various metabolic processes, primarily through oxidation. It is metabolized by the cytochrome P450 enzyme system, particularly by CYP3A4, CYP2D6, and CYP1A2, into its main active metabolite, desmethylazelastine . This metabolic pathway is crucial for its pharmacological activity, as desmethylazelastine retains antihistaminic properties.

The biological activity of azelastine hydrochloride can be characterized by its triple mode of action:

- Antihistamine Effect: It competes with histamine for binding to H1 receptors, thereby reducing allergic symptoms such as sneezing and itching.

- Mast-Cell Stabilizing Effect: Azelastine helps stabilize mast cells, preventing the release of histamine and other inflammatory mediators.

- Anti-inflammatory Effect: The compound exhibits anti-inflammatory properties that further alleviate allergic responses .

The synthesis of azelastine hydrochloride involves several steps:

- Formation of Phthalazinone Derivative: The initial step typically includes the condensation of 4-chlorobenzylamine with a phthalic anhydride derivative.

- Cyclization: The resulting intermediate undergoes cyclization to form the phthalazinone structure.

- Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form for improved solubility and stability in aqueous solutions .

Azelastine hydrochloride is primarily used in:

- Nasal Sprays: For treating symptoms of allergic rhinitis, such as runny nose and sneezing.

- Eye Drops: For alleviating symptoms associated with allergic conjunctivitis.

- Oral Formulations: Occasionally used for broader allergic responses or skin conditions .

Studies have shown that azelastine hydrochloride may interact with other medications metabolized by the cytochrome P450 enzyme system. Notably, co-administration with drugs that inhibit CYP3A4 may increase plasma concentrations of azelastine, leading to enhanced effects or increased risk of side effects . Additionally, it may cause drowsiness when combined with other central nervous system depressants like alcohol or cannabis .

Several compounds exhibit similar antihistaminic properties to azelastine hydrochloride. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Loratadine | H1 receptor antagonist | Longer duration of action (up to 24 hours) |

| Cetirizine | H1 receptor antagonist | Less sedating effect compared to others |

| Fexofenadine | H1 receptor antagonist | Minimal sedation; does not cross the blood-brain barrier significantly |

| Olopatadine | Dual-action (H1 antagonist & mast cell stabilizer) | Effective for both nasal and ocular symptoms |

| Desloratadine | H1 receptor antagonist | Active metabolite of loratadine; longer half-life |

Azelastine hydrochloride is unique due to its rapid onset of action (within minutes for ocular use) and its dual role as both an antihistamine and a mast cell stabilizer, which distinguishes it from many second-generation antihistamines that primarily focus on H1 receptor antagonism .

Multistep Synthesis Pathways

The synthesis of azelastine hydrochloride employs a sophisticated six-step synthetic strategy that has been systematically optimized to achieve superior yields under mild reaction conditions. The multistep approach provides numerous advantages including improved control over intermediate formation, enhanced purification opportunities, and the ability to optimize each individual transformation independently [1] [2].

Acylhydrazone Intermediate Formation

The formation of acylhydrazone intermediates represents a critical transformation in the synthesis of azelastine hydrochloride, occurring primarily in Step 5 of the synthetic sequence. This transformation involves the reaction between 1-methylhexahydroazepin-4-one hydrochloride and benzoylhydrazine to generate the key 2-benzoyl-1-(hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine intermediate [1] [3].

The acylhydrazone formation mechanism proceeds through initial condensation between the ketone functionality of the azepinone ring and the terminal amino group of benzoylhydrazine. The reaction is facilitated by the addition of potassium hydroxide, which serves to neutralize the hydrochloride salt and generate the free base form of the azepinone substrate [1]. The condensation occurs readily at room temperature in methanolic solution, demonstrating the favorable thermodynamics of this transformation.

Two distinct methodological approaches have been developed for this acylhydrazone formation step. Method 5-A employs temperature control during the initial base addition, maintaining the reaction mixture at 4°C during potassium hydroxide introduction before allowing the mixture to warm to room temperature [1]. This approach yields the crude acylhydrazone product in quantitative conversion (102% yield), indicating excellent mass balance and minimal side product formation. Method 5-B utilizes consistent room temperature conditions throughout the transformation, followed by purification via column chromatography using ethyl acetate/hexane (2:1) followed by methanol elution [1]. This approach provides the purified acylhydrazone intermediate in 88.0% yield.

The superior efficiency of the acylhydrazone formation compared to literature precedents is particularly noteworthy. Previous methodologies, such as those described in United States Patent 4,841,047, achieved only 35.0% yield for analogous hydrazone formations under similar conditions [1]. The improvements achieved in the present methodology represent a substantial advancement in synthetic efficiency for this transformation class.

The mechanism of acylhydrazone formation in this system follows classical condensation pathways, where nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon leads to tetrahedral intermediate formation, followed by elimination of water to generate the characteristic carbon-nitrogen double bond of the hydrazone linkage [4]. The reversible nature of this transformation allows for thermodynamic control, favoring the more stable hydrazone product under the employed reaction conditions.

Stability-Indicating High Performance Liquid Chromatography Method Development

The development of stability-indicating high performance liquid chromatography methods for azelastine hydrochloride represents a critical advancement in analytical quality control. The chromatographic separation approach utilizes reverse-phase methodology with specific optimization parameters to achieve effective resolution of the parent compound from its degradation products [1] [2].

Column Selection and Optimization

Multiple column types have been evaluated for optimal separation performance. The Inertsil ODS C18 column (250 × 4.6 mm, 5 μm) demonstrates superior performance in gradient elution mode, providing baseline separation with retention times of 8.6 minutes for azelastine hydrochloride and 18.5 minutes for fluticasone furoate when used in combination formulations [1]. Alternative column configurations include the Waters Spherisorb CN column (250 × 4.6 mm, 5 μm), which achieves comparable separation with isocratic elution at a retention time of 4.34 minutes for azelastine hydrochloride [2].

Stationary Phase Characteristics

The octadecylsilane chemically bonded silica gel stationary phase with particle diameter ranging from 3-5 μm provides optimal chromatographic efficiency. Column length specifications between 150-250 mm ensure adequate theoretical plate count (greater than 10,000) while maintaining reasonable analysis time [3]. The column temperature optimization studies indicate optimal performance at 30-45°C, with temperature control being critical for reproducible retention times and peak symmetry [1] [2].

System Suitability Parameters

Comprehensive system suitability testing establishes method reliability through multiple parameters. Theoretical plate count consistently exceeds 5,000 plates, with tailing factors maintained below 2.0. Peak symmetry values range from 1.2 to 1.43, indicating excellent peak shape characteristics. The retention time precision demonstrates relative standard deviation values below 2%, confirming system stability [1] [2] [4].

Mobile Phase Optimization for Degradation Product Resolution

Gradient Elution Development

Mobile phase optimization focuses on achieving complete resolution between azelastine hydrochloride and its degradation products formed under various stress conditions. The optimized gradient program utilizes mobile phase A consisting of 20.35 mM phosphate buffer adjusted to pH 3.0, and mobile phase B comprising 100% acetonitrile [1]. The gradient profile initiates at 35% mobile phase B, increases to 70% B over 15 minutes, maintains constant composition until 20 minutes, then returns to initial conditions by 30 minutes.

Buffer System Selection

Phosphate buffer systems demonstrate superior performance compared to alternative buffer types. The 20.35 mM potassium dihydrogen phosphate buffer at pH 3.0 provides optimal ionization control for azelastine hydrochloride, ensuring consistent peak shape and retention behavior [1]. Buffer pH studies across the range of 2.8 to 3.2 confirm robustness, with pH 3.0 yielding maximum peak sharpness and retention time precision [2].

Organic Modifier Optimization

Acetonitrile serves as the primary organic modifier, demonstrating superior chromatographic performance compared to methanol-based systems. The acetonitrile concentration in isocratic methods typically ranges from 50-70% v/v, while gradient methods utilize 100% acetonitrile as mobile phase B [1] [2]. The organic modifier selection impacts not only retention behavior but also degradation product resolution, with acetonitrile providing enhanced selectivity for separation of acid and base hydrolysis products.

Flow Rate and Detection Parameters

Flow rate optimization studies establish 1.0 mL/min as optimal for most column configurations, providing balanced analysis time and resolution. Flow rate variations of ±0.1 mL/min demonstrate acceptable robustness with relative standard deviation values below 2% [1] [4]. Detection wavelength selection at 236 nm or 290 nm ensures adequate sensitivity while minimizing solvent interference, with photodiode array detection enabling peak purity confirmation [1] [2].

Validation Parameters

Linearity Range and Detection Limit Quantification

Linearity Assessment

Comprehensive linearity studies establish the quantitative relationship between analyte concentration and detector response across therapeutically relevant concentration ranges. For azelastine hydrochloride, linearity is demonstrated across concentration ranges of 5-120 μg/mL using isocratic methods, and 25-75 μg/mL for gradient methods [1] [2]. Correlation coefficient values consistently exceed 0.9996, with many studies achieving 0.9999, indicating excellent linear relationships [1] [2] [5].

Calibration Curve Parameters

Statistical analysis of calibration curves provides slope values ranging from 3.841 to 38,306.46, depending on detection conditions and concentration units. Intercept values demonstrate minimal systematic bias, with confidence intervals at 95% confidence level confirming statistical significance [6]. Standard deviation of slope and intercept calculations enable precise determination of detection and quantification limits using established mathematical relationships [1] [2].

Detection and Quantification Limits

Limit of detection values for azelastine hydrochloride range from 0.30 to 0.81 μg/mL across different analytical methods, calculated using the formula LOD = 3.3 × (standard deviation of y-intercept/slope) [1] [2]. Limit of quantification values range from 1.1 to 2.44 μg/mL, calculated as LOQ = 10 × (standard deviation of y-intercept/slope), ensuring adequate sensitivity for pharmaceutical quality control applications [1] [2] [7].

Matrix Effects and Specificity

Specificity studies confirm the absence of interference from pharmaceutical excipients commonly found in nasal spray formulations. Peak purity assessment using photodiode array detection demonstrates correlation coefficients exceeding 0.999 between standard and sample spectra at peak start, apex, and end positions [6]. Matrix-matched calibration studies in nasal mucosa samples demonstrate recovery values of 101.56% ± 0.39%, confirming minimal matrix interference [8] [9].

Robustness Testing Under Variable Flow Rates and pH Conditions

Flow Rate Variation Studies

Systematic robustness evaluation encompasses deliberate variations in critical method parameters to assess method reliability under routine laboratory conditions. Flow rate variations of ±10% (0.9-1.1 mL/min) demonstrate acceptable performance with relative standard deviation values below 2% for both retention time and peak area measurements [1] [4]. The retention time shifts observed are proportional and predictable, maintaining adequate resolution between azelastine hydrochloride and potential degradation products [4].

pH Robustness Assessment

Mobile phase pH variations of ±0.2 units around the target pH of 3.0 demonstrate excellent method robustness. Studies encompassing pH range 2.8-3.2 show retention time relative standard deviation values below 1%, confirming pH stability [1] [4]. Peak area variations remain within acceptable limits, with theoretical plate count and tailing factor maintaining specification compliance across the pH range tested [4].

Temperature and Wavelength Variations

Column temperature robustness testing across ±5°C (25-35°C) demonstrates stable chromatographic performance with minimal impact on resolution and peak shape parameters [1] [4]. Detection wavelength variations of ±3 nm around optimal wavelengths show acceptable detector response stability, with relative standard deviation values typically below 0.32% [1].

Mobile Phase Composition Robustness

Mobile phase composition variations of ±5% in organic modifier concentration demonstrate method tolerance to preparation variations. Gradient composition changes maintain adequate separation between target compounds and degradation products, with peak area relative standard deviation values consistently below 0.25% [1]. Buffer concentration variations of ±2% show minimal impact on chromatographic performance, confirming method robustness for routine quality control applications [1].

System Suitability Maintenance

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Other CAS

58581-89-8

37932-96-0

Wikipedia

Use Classification

Dates

2: Meltzer EO, Garadi R, Laforce C, Chadwick SJ, Berger WE, Gross G, Edwards MR,

3: Alberty J, Stoll W. The effect of antiallergic intranasal formulations on

4: Morganroth J, Lyness WH, Perhach JL, Mather GG, Harr JE, Trager WF, Levy RH,

5: Bussi M, Carlevato MT, Majore L, Battaglio S, Napoli P, Cortesina G. [The

6: Conde Hernández J, Palma Aguilar JL, Delgado Romero J. Investigation on the

7: Leitch IM, Temple DM, Wei H, Boura AL. Some anti-allergic and

8: Matsui C, Ida M, Hamada M, Morohashi M, Hasegawa M. Effects of azelastin on

9: Langevin CN, Pivonka J, Wichmann JK, Kucharczyk N, Sofia RD. High performance

10: Kietzmann M, Lubach D, Molliere M, Szelenyi I. Effects of the phthalazinone

11: Ulbrich E, Nowak H. Long-term multicentric study with azelastine in patients

12: Komatsu H, Takehana Y, Kikuchi S, Kojima M, Hamano S, Kusama H, Okegawa T,

13: Kurosawa M, Okayama Y, Kobayashi S. Inhibitory effect of adenine nucleotides

14: Shibata N, Akagami H, Sanma H, Goshima K. Augmentation of eicosanoids in